molecular formula C16H26BNO4S B1401232 N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide CAS No. 1396777-21-1

N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

Katalognummer: B1401232
CAS-Nummer: 1396777-21-1
Molekulargewicht: 339.3 g/mol
InChI-Schlüssel: UIJUSRWIGUEZAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a useful research compound. Its molecular formula is C16H26BNO4S and its molecular weight is 339.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H26BNO3
  • Molecular Weight : 291.19 g/mol
  • CAS Number : 873078-93-4

Research indicates that sulfonamides often interact with various biological targets, including enzymes and receptors. The presence of the dioxaborolane moiety suggests potential interactions with biomolecules involved in signaling pathways. Specifically, sulfonamide derivatives have been shown to affect calcium channel activity and influence cardiovascular responses.

Cardiovascular Effects

A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure in a controlled experimental setup. The findings indicated that certain derivatives could significantly alter perfusion pressure over time:

Compound Dose (nM) Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001No significant change
Compound A0.001Decreased perfusion pressure
Compound B0.001Increased perfusion pressure
Compound C0.001No significant change

The study concluded that some derivatives could interact with calcium channels, leading to changes in vascular resistance and perfusion pressure .

Antitumor Activity

In vitro studies have suggested that sulfonamide derivatives may exhibit antitumor properties by inhibiting specific kinases involved in cancer progression. For instance, compounds with a similar structure have been reported to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis .

Case Studies

  • Calcium Channel Interaction : A docking analysis indicated that certain sulfonamides could act as calcium channel inhibitors. This was supported by experimental data showing that these compounds could modulate coronary resistance and blood pressure through calcium channel pathways .
  • Anticancer Activity : In a separate study focusing on kinase inhibitors, compounds similar to this compound demonstrated significant inhibition of cancer cell proliferation in vitro by targeting specific kinases associated with tumor growth .

Safety Profile

The compound is classified as an irritant based on safety data sheets (SDS). The following safety measures are recommended:

Hazard Statement Precautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes

Q & A

Q. Basic: What are the optimal synthetic routes for this compound?

Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple the boronate ester moiety with halogenated aromatic precursors . Key steps include:

  • Halogenation: Bromination or iodination of the benzene ring at the para position.
  • Coupling: Reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert atmosphere (N₂/Ar) in solvents like THF or DMF .
  • Sulfonamide functionalization: Introduction of the N-ethyl and N-methyl groups via nucleophilic substitution or reductive amination .
    Yield optimization (32–65%) is achieved by using bromo- over chloro-substituted aryl halides .

Q. Basic: How is the compound characterized post-synthesis?

Answer:
Characterization employs:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 1.05 ppm for tetramethyl dioxaborolane protons) .
  • X-ray crystallography: SHELX programs refine crystal structures, resolving bond angles and hydrogen bonding networks .
  • HPLC/MS: Purity assessment (>95%) and exact mass verification (e.g., DART-MS) .

Q. Advanced: How to resolve contradictions in crystallographic refinement?

Answer:
Data contradictions (e.g., disordered solvent molecules) are addressed via:

  • SHELXL refinement: Incorporation of restraints for anisotropic displacement parameters and hydrogen bonding .
  • Twinned data handling: Use of HKLF5 format in SHELX for twin-law corrections .
  • Validation tools: PLATON’s ADDSYM to detect missed symmetry .

Q. Advanced: What role does the dioxaborolane moiety play in cross-coupling?

Answer:
The dioxaborolane group enhances stability and reactivity:

  • Boron shielding: Protects the boronic acid from protodeboronation .
  • Suzuki coupling: Facilitates aryl-aryl bond formation under mild conditions (e.g., room temperature) .
  • Electronic effects: The electron-donating methyl groups increase nucleophilicity, improving coupling efficiency .

Q. Advanced: How does the sulfonamide group influence bioactivity?

Answer:
The sulfonamide group enables:

  • Enzyme inhibition: Competitive binding to catalytic pockets (e.g., carbonic anhydrase) via sulfonyl-oxygen interactions .
  • Solubility modulation: Enhanced aqueous solubility for in vitro assays .
  • Pharmacophore design: Integration into protease inhibitors or anticancer agents (e.g., tubulin polymerization disruptors) .

Q. Advanced: What computational methods predict reactivity?

Answer:

  • DFT calculations: Model boronate ester stability and transition states for coupling .
  • Molecular docking: Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina .
  • QM/MM simulations: Study solvent effects on reaction pathways .

Q. Methodological: How to optimize reaction yields?

Answer:

  • Catalyst screening: PdCl₂(dppf) outperforms Pd(OAc)₂ in polar aprotic solvents .
  • Temperature control: 60–80°C minimizes side reactions (e.g., deborylation) .
  • Workup protocols: Silica gel chromatography (EtOAc/hexane) removes Pd residues .

Q. Methodological: How to analyze stability under varying conditions?

Answer:

  • Thermal analysis: TGA/DSC identifies decomposition points (>200°C) .
  • Hydrolytic stability: Monitor boronate ester hydrolysis (pH 7–9) via ¹¹B NMR .
  • Storage: –20°C in anhydrous DMSO prevents dimerization .

Eigenschaften

IUPAC Name

N-ethyl-N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO4S/c1-8-18(7)23(19,20)14-10-9-13(11-12(14)2)17-21-15(3,4)16(5,6)22-17/h9-11H,8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJUSRWIGUEZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N(C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.